molecular formula C18H17FN4 B2515541 2-[4-(4-Fluorophenyl)piperazin-1-yl]quinoxaline CAS No. 339104-74-4

2-[4-(4-Fluorophenyl)piperazin-1-yl]quinoxaline

Katalognummer: B2515541
CAS-Nummer: 339104-74-4
Molekulargewicht: 308.36
InChI-Schlüssel: XGLWULKOSRUJEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(4-Fluorophenyl)piperazin-1-yl]quinoxaline is a useful research compound. Its molecular formula is C18H17FN4 and its molecular weight is 308.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Overview of Quinoxaline and its Derivatives

Quinoxaline and its derivatives are known for their broad spectrum of applications in medicine, pharmacology, and pharmaceutics. These compounds exhibit a wide range of pharmacological activities, including antitumor, antibacterial, antifungal, and antiviral effects. The structural versatility of quinoxaline allows it to serve as a scaffold for designing novel therapeutic agents targeting various diseases. Recent studies have highlighted the synthesis and bioactive potential of quinoxaline-containing sulfonamides, emphasizing their therapeutic promise against conditions such as cancer and infectious diseases (Irfan et al., 2021).

Quinoxaline in Antiviral Research

The antiviral properties of benzazine derivatives, including quinoxaline, have been extensively reviewed, demonstrating their potential in designing effective antiviral drugs. This research direction is particularly relevant for developing new therapies against emerging viral pathogens, highlighting the adaptability of quinoxaline derivatives in addressing global health challenges (Mochulskaya et al., 2021).

Biomedical Applications of Quinoxaline

Quinoxaline derivatives have been identified as key compounds in biomedical research, offering a range of applications from antimicrobial activities to chronic and metabolic disease treatment. The ability to modify the quinoxaline structure has opened new avenues for its application in treating and managing various health conditions, demonstrating its significance in the development of new therapeutic agents (Pereira et al., 2015).

Piperazine Derivatives in Therapeutic Development

Piperazine, a core component of 2-[4-(4-Fluorophenyl)piperazino]quinoxaline, plays a crucial role in drug design, showing a broad spectrum of therapeutic uses. Piperazine derivatives have been explored for their antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others. These compounds' versatility underscores their potential in medicinal chemistry, offering a solid foundation for developing new drugs with enhanced efficacy and safety profiles (Rathi et al., 2016).

Eigenschaften

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4/c19-14-5-7-15(8-6-14)22-9-11-23(12-10-22)18-13-20-16-3-1-2-4-17(16)21-18/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLWULKOSRUJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327029
Record name 2-[4-(4-fluorophenyl)piperazin-1-yl]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648975
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339104-74-4
Record name 2-[4-(4-fluorophenyl)piperazin-1-yl]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.